molecular formula C6H14O2 B12773318 (2R,3S)-2-methylpentane-1,3-diol CAS No. 208766-56-7

(2R,3S)-2-methylpentane-1,3-diol

Cat. No.: B12773318
CAS No.: 208766-56-7
M. Wt: 118.17 g/mol
InChI Key: SPXWGAHNKXLXAP-RITPCOANSA-N
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Description

(2R,3S)-2-Methylpentane-1,3-diol is a chiral diol with a five-carbon backbone, featuring hydroxyl groups at positions 1 and 3 and a methyl substituent at position 2. Its stereochemistry is defined by the (2R,3S) configuration, which distinguishes it from other stereoisomers such as (2R,3R), (2S,3S), and (2S,3R) . The compound is part of a broader class of vicinal diols, which are characterized by hydroxyl groups on adjacent carbon atoms.

Properties

CAS No.

208766-56-7

Molecular Formula

C6H14O2

Molecular Weight

118.17 g/mol

IUPAC Name

(2R,3S)-2-methylpentane-1,3-diol

InChI

InChI=1S/C6H14O2/c1-3-6(8)5(2)4-7/h5-8H,3-4H2,1-2H3/t5-,6+/m1/s1

InChI Key

SPXWGAHNKXLXAP-RITPCOANSA-N

Isomeric SMILES

CC[C@@H]([C@H](C)CO)O

Canonical SMILES

CCC(C(C)CO)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S)-2-methylpentane-1,3-diol can be achieved through several methods. One common approach involves the asymmetric reduction of 2-methylpentane-1,3-dione using chiral catalysts. This method ensures the formation of the desired stereoisomer with high enantiomeric purity. Another method involves the use of chiral auxiliaries to control the stereochemistry during the reduction process.

Industrial Production Methods

Industrial production of (2R,3S)-2-methylpentane-1,3-diol typically involves large-scale asymmetric reduction processes. These processes utilize chiral catalysts or biocatalysts to achieve high yields and enantiomeric purity. The choice of catalyst and reaction conditions is crucial to ensure the efficiency and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

(2R,3S)-2-methylpentane-1,3-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Further reduction can yield more reduced forms of the compound.

    Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Reagents such as tosyl chloride (TsCl) and thionyl chloride (SOCl2) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

(2R,3S)-2-methylpentane-1,3-diol has several scientific research applications:

    Chemistry: It is used as a chiral building block in organic synthesis, enabling the construction of complex molecules with specific stereochemistry.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of chiral pharmaceuticals.

    Industry: The compound is used in the production of polymers and materials with specific properties, such as enhanced strength and flexibility.

Mechanism of Action

The mechanism of action of (2R,3S)-2-methylpentane-1,3-diol involves its interaction with molecular targets such as enzymes and receptors. The specific stereochemistry of the compound allows it to fit into active sites of enzymes or bind to receptors with high specificity. This interaction can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomeric Variants

The stereochemistry of (2R,3S)-2-methylpentane-1,3-diol significantly impacts its physical and chemical properties. For example:

  • (2R,3R)-2-Methylpentane-1,3-diol : This diastereomer may exhibit differences in boiling point, solubility, and biological activity due to altered spatial arrangements.
  • (2S,3S) and (2S,3R) configurations : These isomers are less commonly reported but are critical in studies of enantioselective synthesis .

Table 1: Stereoisomeric Comparison

Stereoisomer Configuration Key Properties (Theoretical)
(2R,3S) Vicinal diol Moderate polarity, chiral centers influence reactivity
(2R,3R) Vicinal diol Potential differences in crystallization behavior
Racemic mixture (R,S)-(±) Reduced enantiomeric purity impacts pharmaceutical suitability

Functional Group Analogues

Shorter-Chain Diols
  • Butane-2,3-diol (2R,3R and 2R,3S) : Found in wine as volatile compounds, these diols have shorter carbon chains (C4 vs. C5) and lower molecular weights, leading to higher volatility .
  • Propane-1,2-diol: A non-chiral diol used as a solvent; lacks the methyl branch, reducing steric hindrance .

Table 2: Physical Properties of Selected Diols

Compound Molecular Formula Boiling Point (°C) Solubility (g/100 mL H₂O) Source
(2R,3S)-2-Methylpentane-1,3-diol C₆H₁₄O₂ Not reported Moderate (estimated)
2-Methyl-2,4-pentanediol C₆H₁₄O₂ 306 9.0
Butane-2,3-diol C₄H₁₀O₂ 182–184 Miscible
Complex Diol Derivatives
  • SK1-I (SphK1 Inhibitor) : A sphingosine analogue with a pent-4-ene-1,3-diol backbone. Unlike (2R,3S)-2-methylpentane-1,3-diol, SK1-I incorporates an aromatic ring and a double bond, enhancing its biological activity (Ki = 10 μM for SphK1 inhibition) .
  • Bicyclohexane Diols (e.g., Compound 15–18) : These derivatives feature fused ring systems, increasing rigidity and altering solubility. Yields during synthesis (67–85%) suggest higher synthetic complexity compared to simpler diols .

Substituent-Modified Analogues

  • 4,4'-((2R,3S)-2-Methylpentane-1,3-diyl)diphenol: This derivative replaces hydroxyl groups with phenolic moieties, significantly altering polarity and enabling applications in polymer chemistry .
  • (2R,3R)-1-(Dimethylamino)-3-(3-methoxyphenyl)-2-methyl-3-pentanol: Incorporates an amino group, shifting functionality from diol to amino alcohol, with implications for pharmaceutical safety profiles .

Key Findings and Implications

Stereochemistry Matters : The (2R,3S) configuration confers distinct reactivity and physical properties compared to other stereoisomers, critical for enantioselective synthesis .

Functional Groups Define Applications : Hydroxyl groups enable hydrogen bonding (solubility), while substituents like fluorine or aromatic rings enhance biological activity .

Synthetic Complexity : Bicyclic and fluorinated derivatives require multi-step syntheses, contrasting with simpler diols like butane-2,3-diol .

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